AKR1B10 vs. AKR1B1 Selectivity Profile
The target compound exhibits a different inhibitory profile against Aldo-Keto Reductase (AKR) family members compared to related inhibitors. It demonstrates an IC50 of 130 nM against human AKR1B10 and 88 nM against human AKR1B1 [1]. This results in a ratio of IC50(AKR1B1)/IC50(AKR1B10) of approximately 0.68, indicating a modest preference for AKR1B1. In contrast, other inhibitors, such as the related CHEMBL1944860 compound, show an IC50 of 1,800 nM against AKR1B1 [2], highlighting that different pyridine-based scaffolds can yield markedly different target engagement profiles.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | AKR1B10: 130 nM; AKR1B1: 88 nM |
| Comparator Or Baseline | CHEMBL1944860 (related pyridine derivative): AKR1B1 IC50 = 1,800 nM |
| Quantified Difference | Target compound is >20-fold more potent against AKR1B1 than the comparator. |
| Conditions | Inhibition of human recombinant enzymes expressed in E. coli using pyridine-3-aldehyde as substrate. |
Why This Matters
This selectivity and potency profile makes the compound a valuable tool compound for dissecting the specific roles of AKR1B10 versus AKR1B1 in disease models, as opposed to broader AKR inhibitors.
- [1] BindingDB BDBM50362839. CHEMBL249447. 1-phenyl-1-(pyrid-3-yl)ethanol. View Source
- [2] BindingDB BDBM50363069. CHEMBL1944860. Related pyridine derivative AKR1B1 inhibition data. View Source
